molecular formula C17H16FNO2 B2906010 N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide CAS No. 2411300-36-0

N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide

Cat. No. B2906010
CAS RN: 2411300-36-0
M. Wt: 285.318
InChI Key: RJANZPNDTHYCSE-UHFFFAOYSA-N
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Description

N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide, also known as FPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPEA is a synthetic compound that belongs to the class of propenamides. It has a molecular weight of 313.36 g/mol and a melting point of 102-104°C.

Mechanism of Action

The mechanism of action of N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide is not fully understood, but it is believed to work through multiple pathways. In cancer cells, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide also inhibits cell proliferation by downregulating cyclin D1 and upregulating p21 expression. In neuroprotection, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide also reduces neuroinflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide inhibits the expression of angiogenic factors such as VEGF and MMP-9, which are involved in tumor growth and metastasis. N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide also inhibits the expression of COX-2, which is involved in inflammation and cancer progression. In neuroprotection, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide also enhances the expression of neurotrophic factors such as BDNF, which are important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high purity and stability, which makes it suitable for various assays. N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further studies. However, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide also has some limitations for lab experiments. Its low solubility in water makes it difficult to use in aqueous solutions. Its low bioavailability also limits its potential applications in vivo.

Future Directions

There are several future directions for the study of N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide. In cancer research, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide can be further studied for its potential applications in combination therapy with other chemotherapeutic agents. In neuroprotection, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide can be studied for its potential applications in the treatment of neurodegenerative diseases. In inflammation, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide can be studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies can also be done to understand the mechanism of action of N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide and to improve its bioavailability and solubility for in vivo applications.
Conclusion:
In conclusion, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide is a promising synthetic compound that has potential applications in various fields, including cancer research, neuroprotection, and inflammation. Its mechanism of action involves multiple pathways, and it has been shown to have various biochemical and physiological effects. N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand its potential applications and improve its properties for in vivo applications.

Synthesis Methods

N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 3-fluoro-4-phenoxybenzaldehyde with ethylamine, followed by the reaction of the resulting product with propargyl bromide. The final product is obtained by the reaction of the intermediate with acetic anhydride. The overall yield of the synthesis process is approximately 30%.

Scientific Research Applications

N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. Inflammation is a key factor in many diseases, and N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has been studied as a potential anti-inflammatory agent.

properties

IUPAC Name

N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-3-17(20)19-12(2)13-9-10-16(15(18)11-13)21-14-7-5-4-6-8-14/h3-12H,1H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJANZPNDTHYCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide

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